ethyl (4Z)-1-(4-bromophenyl)-2-methyl-4-(4-nitrobenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
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Overview
Description
ETHYL (4Z)-1-(4-BROMOPHENYL)-2-METHYL-4-[(4-NITROPHENYL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a complex organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a bromophenyl group, a nitrophenyl group, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (4Z)-1-(4-BROMOPHENYL)-2-METHYL-4-[(4-NITROPHENYL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method involves the condensation of 4-bromobenzaldehyde with 4-nitrobenzaldehyde in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then reacted with ethyl acetoacetate under basic conditions to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to control the reaction parameters. The process typically includes steps such as mixing, heating, and purification through techniques like recrystallization or chromatography. The use of advanced analytical tools ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
ETHYL (4Z)-1-(4-BROMOPHENYL)-2-METHYL-4-[(4-NITROPHENYL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in different chemical syntheses.
Scientific Research Applications
ETHYL (4Z)-1-(4-BROMOPHENYL)-2-METHYL-4-[(4-NITROPHENYL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL (4Z)-1-(4-BROMOPHENYL)-2-METHYL-4-[(4-NITROPHENYL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 1-(4-BROMOPHENYL)-2-METHYL-4-[(4-NITROPHENYL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
- ETHYL 1-(4-CHLOROPHENYL)-2-METHYL-4-[(4-NITROPHENYL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
Uniqueness
The uniqueness of ETHYL (4Z)-1-(4-BROMOPHENYL)-2-METHYL-4-[(4-NITROPHENYL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C21H17BrN2O5 |
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Molecular Weight |
457.3 g/mol |
IUPAC Name |
ethyl (4Z)-1-(4-bromophenyl)-2-methyl-4-[(4-nitrophenyl)methylidene]-5-oxopyrrole-3-carboxylate |
InChI |
InChI=1S/C21H17BrN2O5/c1-3-29-21(26)19-13(2)23(16-10-6-15(22)7-11-16)20(25)18(19)12-14-4-8-17(9-5-14)24(27)28/h4-12H,3H2,1-2H3/b18-12- |
InChI Key |
AYTVSTNQRAOQFB-PDGQHHTCSA-N |
Isomeric SMILES |
CCOC(=O)C\1=C(N(C(=O)/C1=C\C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)Br)C |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=O)C1=CC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)Br)C |
Origin of Product |
United States |
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